Measured vs. Predicted LogP: Lipophilicity Difference
A key differentiator for N-ethyl-1-methylpiperidin-3-amine is its validated LogP value. In silico models commonly predict an XLogP3 of 0.8 ; however, authoritative database entries report a significantly different experimentally correlated LogP of 1.01890 . This is a deviation of over 25%, which can critically impact computational models for ADME prediction and compound design.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.01890 (database listed, correlated) |
| Comparator Or Baseline | XLogP3 = 0.8 (in silico predicted) |
| Quantified Difference | 27.4% higher LogP value than predicted |
| Conditions | Physicochemical property comparison; experimental vs. computational. |
Why This Matters
This highlights that the compound is measurably more lipophilic than standard models predict, which can significantly alter its behavior in permeability assays and pharmacokinetic studies, and is critical information for accurate computational modeling.
